molecular formula C18H17Cl2N3OS B11537657 1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

Cat. No.: B11537657
M. Wt: 394.3 g/mol
InChI Key: PDGGXXGUWOKHLL-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of Chlorobenzyl and Chlorophenyl Groups: The chlorobenzyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions using appropriate chlorobenzyl and chlorophenyl halides.

    Urea Formation: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl and chlorophenyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a lead compound for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorobenzyl)-3-(3-chlorophenyl)urea: Lacks the thiazole ring, which may result in different chemical and biological properties.

    1-(2-Chlorobenzyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea: Lacks the chlorophenyl group, which may affect its reactivity and applications.

    1-(3-Chlorophenyl)-3-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea:

Uniqueness

1-(2-Chlorobenzyl)-3-(3-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea is unique due to the presence of both chlorobenzyl and chlorophenyl groups, as well as the thiazole ring

Properties

Molecular Formula

C18H17Cl2N3OS

Molecular Weight

394.3 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea

InChI

InChI=1S/C18H17Cl2N3OS/c1-12-10-21-18(25-12)23(11-13-5-2-3-8-16(13)20)17(24)22-15-7-4-6-14(19)9-15/h2-9,12H,10-11H2,1H3,(H,22,24)

InChI Key

PDGGXXGUWOKHLL-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(CC2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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